Product packaging for 4,5-Difluoroanthranlic acid(Cat. No.:CAS No. 1258652-67-3)

4,5-Difluoroanthranlic acid

Cat. No.: B8004891
CAS No.: 1258652-67-3
M. Wt: 258.22 g/mol
InChI Key: TWVLBYFTXRDBIO-UHFFFAOYSA-N
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Description

The Foundational Role of Anthranilic Acids in Chemical Synthesis

Anthranilic acid, or 2-aminobenzoic acid, and its derivatives are fundamental building blocks in the field of organic synthesis. diva-portal.orgekb.eg These compounds are bifunctional, containing both a carboxylic acid and an amino group in a specific ortho arrangement on a benzene (B151609) ring, which allows for a wide range of chemical transformations. wikipedia.orgmdpi.com This unique structure makes them versatile precursors for the synthesis of a variety of complex molecules, particularly heterocyclic compounds. diva-portal.org

Industrially, anthranilic acid serves as an intermediate in the production of items such as azo dyes and saccharin. wikipedia.org Its derivatives are also utilized in the manufacturing of perfumes, pharmaceuticals like loop diuretics (e.g., furosemide), and UV-absorbers. wikipedia.org In the realm of medicinal chemistry, the anthranilic acid scaffold is a key component in numerous bioactive compounds, including anti-inflammatory drugs (fenamates), anticancer, antimicrobial, and antiviral agents. ekb.egmdpi.comijpsjournal.com The ability to modify both the amine and carboxylic acid functionalities provides a pathway to a diverse array of therapeutic agents. mdpi.com Furthermore, anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan. diva-portal.orguga.edu

Strategic Introduction of Fluorine Atoms in Aromatic Systems for Synthetic Utility

The incorporation of fluorine atoms into aromatic systems is a widely employed strategy in modern chemistry to enhance the properties of organic molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net Fluorine, being the most electronegative element, imparts unique electronic properties to the aromatic ring, which can significantly alter the molecule's physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net

Introducing fluorine can lead to increased thermal stability, resistance to oxidative degradation, and altered reactivity. numberanalytics.com For instance, fluorinated aromatic compounds often exhibit enhanced lipophilicity, which can improve a drug's ability to cross cell membranes. nih.gov Moreover, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. nih.gov The introduction of fluorine can also influence the acidity or basicity of nearby functional groups and create unique intermolecular interactions. beilstein-journals.org These predictable modifications make fluorinated aromatic compounds highly valuable in the design of new and improved chemical entities. researchgate.net

Contextualizing 4,5-Difluoroanthranilic Acid as a Versatile Synthetic Intermediate

4,5-Difluoroanthranilic acid emerges as a particularly useful synthetic intermediate by combining the versatile reactivity of the anthranilic acid scaffold with the strategic benefits of fluorine substitution. This compound serves as a valuable precursor in the synthesis of more complex fluorinated molecules, especially in the pharmaceutical and agrochemical industries. justia.com

The presence of two fluorine atoms on the benzene ring at positions 4 and 5 significantly influences the electronic environment of the molecule, impacting the reactivity of both the amino and carboxylic acid groups. This fluorination pattern is particularly important in the synthesis of certain quinolone antibacterials, where 4,5-difluoroanthranilic acid is a key starting material. google.comgoogle.com The compound can be used to generate arynes, which are highly reactive intermediates in organic synthesis. tcichemicals.com Its utility is demonstrated in its conversion to other important building blocks, such as 2-chloro-4,5-difluorobenzoic acid, which is also used in the synthesis of quinolones. google.comgoogle.com The synthesis of 4,5-difluoroanthranilic acid itself has been the subject of considerable research to develop efficient and cost-effective routes, highlighting its importance as a synthetic intermediate. justia.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8F2O2 B8004891 4,5-Difluoroanthranlic acid CAS No. 1258652-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoroanthracene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2O2/c16-13-3-1-2-8-6-11-9(15(18)19)4-5-14(17)12(11)7-10(8)13/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVLBYFTXRDBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3C=C2C(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266184
Record name 1-Anthracenecarboxylic acid, 4,5-difluoro-
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Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-67-3
Record name 1-Anthracenecarboxylic acid, 4,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Anthracenecarboxylic acid, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical Synthesis of 4,5 Difluoroanthranilic Acid

Precursor-Driven Synthetic Routes to 4,5-Difluoroanthranilic Acid

Precursor-driven syntheses are foundational in the production of 4,5-difluoroanthranilic acid, utilizing a variety of starting materials and transformative reactions to achieve the target molecule.

Synthetic Transformations from 3,4-Difluoroaniline (B56902) Derivatives

One established pathway to 4,5-difluoroanthranilic acid begins with 3,4-difluoroaniline. This process involves a multi-step sequence that, while effective, relies on a starting material that can be expensive and challenging to procure.

The synthesis proceeds by first reacting 3,4-difluoroaniline with hydroxylamine (B1172632) hydrochloride in the presence of chloral. The resulting intermediate undergoes cyclization upon treatment with sulfuric acid to form 5,6-difluoroisatin. Subsequent oxidation of the 5,6-difluoroisatin with hydrogen peroxide yields the final product, 4,5-difluoroanthranilic acid.

StepReactantsReagents/ConditionsIntermediate/Product
13,4-DifluoroanilineHydroxylamine hydrochloride, ChloralIntermediate
2Intermediate from Step 1Sulfuric acid5,6-Difluoroisatin
35,6-DifluoroisatinHydrogen peroxide4,5-Difluoroanthranilic acid

Conversion Pathways from 4,5-Difluorophthalic Acid and its Anhydride (B1165640)

A significant synthetic route utilizes 4,5-difluorophthalic acid and its corresponding anhydride. This pathway can be initiated from 4,5-dichlorophthalic acid, which is converted to its anhydride. A halogen-halogen exchange reaction is then performed on 4,5-dichlorophthalic anhydride using an alkali metal fluoride, such as potassium fluoride, in a solvent like sulfolane (B150427) at elevated temperatures (around 185°C) to yield 4,5-difluorophthalic anhydride.

From 4,5-difluorophthalic anhydride, the synthesis can proceed through a decarboxylation step. This is achieved by heating the anhydride or the corresponding acid in a high-boiling point solvent such as dimethyl acetamide, N-methyl-2-pyrrolidone, or quinoline. This step forms 3,4-difluorobenzoic acid, which is then nitrated using a mixture of nitric and sulfuric acids to produce 2-nitro-4,5-difluorobenzoic acid. The final step involves the reduction of the nitro group to an amine, yielding 4,5-difluoroanthranilic acid.

Starting MaterialKey TransformationIntermediateFinal Product
4,5-Dichlorophthalic AnhydrideHalogen Exchange (e.g., KF)4,5-Difluorophthalic Anhydride4,5-Difluoroanthranilic acid (via subsequent steps)
4,5-Difluorophthalic Anhydride/AcidDecarboxylation3,4-Difluorobenzoic acid4,5-Difluoroanthranilic acid (via nitration and reduction)

Strategic Syntheses via Benzoate (B1203000) and Phthalamide (B166641) Intermediates

An alternative and detailed strategy involves the conversion of 4,5-difluorophthalic anhydride into benzoate and phthalamide intermediates. This route begins by opening the anhydride ring of 4,5-difluorophthalic anhydride with neutral hydroxylamine in a basic medium (e.g., potassium hydroxide) to form a benzoate intermediate.

This benzoate intermediate can then be converted to 4,5-difluoroanthranilic acid through two primary pathways. The first involves treating the benzoate with an alkyl or aryl sulfonyl chloride (such as p-toluenesulfonyl chloride) in the presence of an excess of a hydroxide (B78521) base (e.g., KOH). The second route involves heating the initial benzoate intermediate to form N-hydroxy-4,5-difluorophthalimide. This imide is then converted to 4,5-difluoroanthranilic acid using the same sulfonyl chloride and excess base conditions as the first route.

IntermediateReagents/ConditionsProduct
BenzoateAlkyl or aryl sulfonyl chloride, Excess hydroxide base4,5-Difluoroanthranilic acid
N-hydroxy-4,5-difluorophthalimideAlkyl or aryl sulfonyl chloride, Excess hydroxide base4,5-Difluoroanthranilic acid

Regioselective Halogenation and Amination Approaches Leading to 4,5-Difluoroanthranilic Acid

Regioselective reactions are crucial for introducing functional groups at specific positions on an aromatic ring. In the context of synthesizing anthranilic acid derivatives, chemo- and regioselective amination of halogenated benzoic acids is a key strategy. While specific literature detailing the direct regioselective halogenation followed by amination to yield 4,5-difluoroanthranilic acid is not abundant, the principles can be inferred from methodologies applied to similar structures.

For instance, chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been shown to be effective in producing N-aryl and N-alkyl anthranilic acid derivatives. This type of reaction selectively replaces the bromine atom that is adjacent to the carboxylic acid group, a process that avoids the need for protecting the acid functionality. It is plausible that a similar regioselective amination could be applied to a suitably halogenated difluorobenzoic acid precursor to introduce the amino group at the correct position to form 4,5-difluoroanthranilic acid.

Exploration of Catalytic Systems in the Synthesis of 4,5-Difluoroanthranilic Acid

Catalysis plays a vital role in modern organic synthesis by enhancing reaction rates, yields, and selectivity. In the synthesis of 4,5-difluoroanthranilic acid and its precursors, various catalytic systems have been explored.

Copper-based catalysts are notably mentioned in the conversion of 4,5-difluorophthalic anhydride or acid. The decarboxylation step to form 3,4-difluorobenzoic acid can be optionally catalyzed by copper, copper oxide, or copper salts. Furthermore, the broader field of anthranilic acid synthesis from haloaryl compounds has a history of employing copper-catalyzed ammonolysis. Specifically, copper-catalyzed cross-coupling reactions are effective for the amination of 2-chlorobenzoic acids to produce N-aryl anthranilic acid derivatives.

While not as extensively documented specifically for 4,5-difluoroanthranilic acid, palladium-catalyzed reactions are also a cornerstone of C-N bond formation in organic synthesis. These systems, often employing specialized phosphine (B1218219) ligands, are widely used for the amination of aryl halides and could potentially be adapted for the synthesis of 4,5-difluoroanthranilic acid from a corresponding halogenated precursor.

Catalytic SystemApplication in or related to 4,5-Difluoroanthranilic Acid Synthesis
Copper, Copper Oxide, Copper SaltsCatalyzes the decarboxylation of 4,5-difluorophthalic anhydride/acid to 3,4-difluorobenzoic acid.
Copper Powder and Cu₂OUsed in the regioselective amination of 2-bromobenzoic acids, a model reaction for potential synthesis of anthranilic acid derivatives.

Chemical Reactivity and Mechanistic Studies of 4,5 Difluoroanthranilic Acid

Reaction Pathways Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) in 4,5-difluoroanthranilic acid is a key site for a range of chemical reactions, typical of aromatic carboxylic acids. These reactions primarily involve the transformation of the hydroxyl (-OH) part of the carboxyl group.

Key reactions involving the carboxylic acid functional group include:

Esterification: In the presence of an acid catalyst, 4,5-difluoroanthranilic acid can react with alcohols to form esters. This reaction, known as Fischer-Speier esterification, is a reversible process where a molecule of water is eliminated. The equilibrium can be shifted towards the product by removing water as it is formed.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents, to activate the carboxylic acid for nucleophilic attack by the amine. This is a crucial reaction in peptide synthesis, where 4,5-difluoroanthranilic acid can be incorporated into peptide chains.

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid halide, specifically an acid chloride. This derivative is a versatile intermediate for the synthesis of esters, amides, and other acyl compounds under milder conditions than the parent carboxylic acid.

Decarboxylation: While aromatic carboxylic acids are generally stable, decarboxylation (loss of CO₂) can be induced under certain conditions, such as high temperatures. For anthranilic acid, decarboxylation is known to occur upon heating above its melting point. The presence of the fluorine atoms may influence the conditions required for this reaction.

Table 1: Representative Reactions of the Carboxylic Acid Group

Reaction Reagents Product
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) Ethyl 2-amino-4,5-difluorobenzoate
Amide Formation Amine (e.g., Aniline), Coupling Agent (e.g., DCC) 2-Amino-4,5-difluoro-N-phenylbenzamide
Acid Chloride Formation Thionyl Chloride (SOCl₂) 2-Amino-4,5-difluorobenzoyl chloride

Transformations and Derivatizations of the Amino Functional Group

The amino group (-NH₂) of 4,5-difluoroanthranilic acid is a nucleophilic center and can undergo a variety of chemical transformations.

Common derivatizations of the amino functional group include:

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazonium salt is a versatile intermediate. For instance, a patent describes the diazotization of 4,5-difluoroanthranilic acid followed by reaction with a chloride source to yield 2-chloro-4,5-difluorobenzoic acid.

Acylation: The amino group can be acylated by reacting with acid chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group during other chemical transformations.

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination is an alternative method for controlled alkylation.

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.

Table 2: Representative Reactions of the Amino Group

Reaction Reagents Product
Diazotization Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 4,5-Difluoro-2-carboxybenzenediazonium chloride
Acylation Acetyl Chloride, Base 2-(Acetylamino)-4,5-difluorobenzoic acid
Schiff Base Formation Benzaldehyde, Acid Catalyst 2-((Benzylidene)amino)-4,5-difluorobenzoic acid

Electrophilic and Nucleophilic Aromatic Reactivity Modulations Induced by Fluorine Substituents

The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of 4,5-difluoroanthranilic acid in both electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the fluorine atoms. In 4,5-difluoroanthranilic acid, the positions of the fluorine atoms make the ring susceptible to attack by strong nucleophiles, potentially leading to the displacement of one of the fluorine atoms. The rate and regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions. The presence of the amino and carboxylate (under basic conditions) groups, which are electron-donating, would counteract this activation to some extent.

Table 3: Influence of Substituents on Aromatic Reactivity

Substituent Effect on Electrophilic Aromatic Substitution Directing Effect (EAS) Effect on Nucleophilic Aromatic Substitution
-F (Fluorine) Strongly Deactivating Ortho, Para Activating
-COOH (Carboxylic Acid) Deactivating Meta Activating (as -COO⁻)
-NH₂ (Amino) Strongly Activating Ortho, Para Deactivating

Investigations into Catalytic Transformations of 4,5-Difluoroanthranilic Acid

While specific research on catalytic transformations of 4,5-difluoroanthranilic acid is not extensively documented in publicly available literature, its structure suggests potential for various catalytic reactions that are common for fluorinated aromatic compounds.

Potential catalytic transformations include:

Catalytic Hydrogenation: The aromatic ring of 4,5-difluoroanthranilic acid could potentially be hydrogenated under high pressure and temperature using catalysts such as rhodium, ruthenium, or platinum. This would result in the formation of 2-amino-4,5-difluorocyclohexanecarboxylic acid. The conditions would need to be carefully controlled to avoid defluorination.

Cross-Coupling Reactions: The carbon-fluorine bonds in 4,5-difluoroanthranilic acid could potentially participate in cross-coupling reactions, such as Suzuki or Stille couplings, although C-F bond activation is generally more challenging than that of other halogens. More commonly, the diazonium salt derived from the amino group can be used in cross-coupling reactions. Additionally, if a halogen were introduced at another position on the ring (e.g., the 2-chloro derivative mentioned in section 3.2), this position would be a prime site for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Catalytic Amidation: Direct amidation of the carboxylic acid group with amines can be facilitated by certain catalysts, such as those based on boron or titanium, providing an alternative to the use of stoichiometric coupling reagents.

Further research is needed to explore the full scope of catalytic transformations for this specific molecule and to develop efficient and selective catalytic systems.

Strategic Utility of 4,5 Difluoroanthranilic Acid As a Core Building Block in Complex Organic Molecule Construction

Application in the Synthesis of Fluoroquinolone Antibacterial Precursors

The fluoroquinolone class of antibiotics represents a cornerstone of antibacterial therapy, and the synthesis of these complex molecules often relies on specialized fluorinated starting materials. 4,5-Difluoroanthranilic acid serves as a critical intermediate in the production of precursors for certain quinolone antibacterials. Specifically, it is a documented starting material for producing 4,5-difluoro-2-chlorobenzoic acid. This subsequent intermediate is then utilized in the multi-step synthesis of potent quinolone drugs that are effective against a broad spectrum of bacteria, particularly gram-positive strains. The synthetic pathway underscores the importance of 4,5-Difluoroanthranilic acid in establishing the core fluorinated benzene (B151609) ring that is a hallmark of many third and fourth-generation fluoroquinolones. The precise placement of the two fluorine atoms is crucial for the biological activity of the final antibiotic.

Integration into the Construction of Nitrogen-Containing Heterocyclic Systems

Anthranilic acid and its derivatives are renowned precursors for a wide array of nitrogen-containing heterocycles due to the ortho-positioning of the amine and carboxylic acid groups, which facilitates cyclization reactions. 4,5-Difluoroanthranilic acid leverages this inherent reactivity to provide access to difluorinated analogues of these important heterocyclic systems.

The quinazoline (B50416) and quinazolinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 4,5-Difluoroanthranilic acid is an ideal starting material for the synthesis of 6,7-difluoro-substituted quinazolines. Various classical methods for quinazoline synthesis can be applied, where the difluoro-anthranilic acid core is cyclized with a one or two-carbon component. For instance, condensation with formamide (B127407) (Niementowski reaction) or reaction with cyanates can produce the corresponding difluoro-quinazolinone systems. Similarly, reaction with acid chlorides or anhydrides followed by cyclization provides access to 2-substituted-6,7-difluoroquinazolines.

Table 1: Synthesis of Quinazoline Scaffolds from 4,5-Difluoroanthranilic Acid

Co-reactantReaction TypeResulting Quinazoline Core
FormamideCondensation/Cyclization6,7-Difluoroquinazolin-4(3H)-one
Urea / CyanatesCyclization6,7-Difluoroquinazoline-2,4(1H,3H)-dione
Acid Chlorides (R-COCl)Acylation followed by Cyclization2-Alkyl/Aryl-6,7-difluoroquinazolin-4(3H)-one
Phthalic Anhydride (B1165640)Condensation6,7-Difluoro-isoindolo[2,1-a]quinazoline-5,11-dione

The utility of 4,5-Difluoroanthranilic acid extends beyond quinazolines to other significant heterocyclic systems. Its derivatives can be employed in the synthesis of fluorinated benzodiazepines, a class of compounds widely known for their therapeutic applications. For example, conversion of the carboxylic acid to an amide followed by reaction with a suitable two-carbon electrophile can lead to the formation of difluoro-1,4-benzodiazepine-3-ones. Furthermore, transformations involving the nitrile derivative (2-amino-4,5-difluorobenzonitrile) open pathways to other fused pyrimidine (B1678525) systems through condensation with various reagents like aldehydes or ketones, yielding dihydroquinazolines. The difluoro substitution pattern is carried through these syntheses, providing access to novel heterocyclic entities for screening and development.

Contributions to Combinatorial Library Synthesis and Fragment-Based Design

In modern drug discovery, combinatorial chemistry and fragment-based drug design (FBDD) are powerful strategies for identifying and optimizing lead compounds. 4,5-Difluoroanthranilic acid is an exemplary building block for these approaches. Its relatively low molecular weight, combined with its structural rigidity and multiple points for diversification (the amine and carboxylic acid groups), makes it an ideal core for combinatorial libraries.

For FBDD, a successful fragment should have a low molecular weight, possess desirable physicochemical properties, and contain vectors for chemical elaboration. 4,5-Difluoroanthranilic acid meets these criteria exceptionally well. The fluorine atoms can enhance binding affinity through favorable interactions with protein targets and improve metabolic stability without significantly increasing molecular size. The amine and acid functionalities provide handles to link the fragment to other small molecules to build a higher affinity ligand.

Table 2: Properties of 4,5-Difluoroanthranilic Acid as a Fragment for FBDD

PropertySignificance in Fragment-Based Design
Low Molecular WeightAdheres to the "Rule of Three" for fragment libraries.
Multiple Functional Groups (Amine, Carboxylic Acid)Provides vectors for synthetic elaboration and library generation.
Fluorine SubstitutionCan improve binding affinity, metabolic stability, and pKa modulation.
Aromatic ScaffoldProvides a rigid core for predictable binding modes.

Role in the Advanced Synthesis of Specialty Organic Compounds

Beyond its use in well-defined heterocyclic systems, 4,5-Difluoroanthranilic acid is a versatile starting material for a range of specialty organic compounds where precise fluorine placement is required. It serves as a precursor to highly substituted difluorobenzene derivatives that are otherwise difficult to access. The ortho-amino benzoic acid moiety allows for a variety of transformations:

Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a wide range of substituents (e.g., -H, -OH, -Cl, -Br, -I, -CN), leading to diverse 1,2,4,5-tetrasubstituted benzene rings.

Directed Ortho-Metalation: The functional groups can direct metalation to the remaining C-H positions on the ring, allowing for further functionalization.

Precursor to Fluorinated Dyes and Polymers: The chromophoric properties of the anthranilate system can be modified and incorporated into larger systems for materials science applications.

The synthesis of stereoselectively-fluorinated analogues of pipecolic acid, for example, highlights the interest in creating complex fluorinated molecules for conformational control in peptides, demonstrating the broader value of difluorinated building blocks in advanced synthesis.

Characterization and Theoretical Investigations of 4,5 Difluoroanthranilic Acid and Its Structural Analogues

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,5-Difluoroanthranilic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic protons, H-3 and H-6, would appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The exact chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating amino group.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The signals for the fluorinated carbons (C-4 and C-5) would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The other aromatic carbons (C-1, C-2, C-3, C-6) and the carboxyl carbon (C-7) would also show smaller two- and three-bond couplings to the fluorine atoms, providing crucial data for assigning their positions. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for 4,5-Difluoroanthranilic acid would show two distinct signals for the F-4 and F-5 nuclei. The coupling between these two fluorine atoms, as well as their couplings to the neighboring protons, would further confirm their relative positions on the aromatic ring.

While detailed experimental NMR data for 4,5-Difluoroanthranilic acid is not extensively reported in the cited literature, analysis of related anthranilic acid derivatives provides a basis for the expected spectral features.

Mass spectrometry and infrared spectroscopy are used to confirm the molecular weight and identify the functional groups present in the molecule.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For 4,5-Difluoroanthranilic acid (molecular formula C₇H₅F₂NO₂), the molecular weight is 173.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 173. In electron ionization (EI-MS), common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). For anthranilic acid, a characteristic fragmentation is the loss of water (H₂O) to form a base peak at m/z = 119. Similar fragmentation would be expected for the difluoro-derivative, adjusted for the mass of the fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the functional groups. A detailed study on 2-amino-4,5-difluoro-benzoic acid has provided both experimental and theoretically calculated vibrational frequencies. The key functional groups—amino (-NH₂), carboxyl (-COOH), and carbon-fluorine (C-F)—give rise to characteristic absorption bands.

The O-H stretching vibration of the carboxylic acid group is observed as a broad band. The C=O stretching of the carboxyl group appears as a strong absorption. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands. The C-F stretching vibrations also produce strong characteristic bands in the fingerprint region.

Below is a table summarizing some of the key experimental FTIR and FT-Raman vibrational wavenumbers (in cm⁻¹) and their assignments for 4,5-Difluoroanthranilic acid.

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Assignment
34883487ν(N-H) asymmetric stretching
33763375ν(N-H) symmetric stretching
16781680ν(C=O) stretching
16211622δ(NH₂) scissoring
15721573ν(C-C) ring stretching
14451446ν(C-C) ring stretching
1298-ν(C-O) stretching
12451246ν(C-F) stretching
11651166ν(C-F) stretching
930-γ(O-H) out-of-plane deformation
870870γ(C-H) out-of-plane deformation
ν: stretching; δ: in-plane bending/scissoring; γ: out-of-plane deformation

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful insights into the molecular properties and reactivity of 4,5-Difluoroanthranilic acid, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Studies utilizing DFT with the B3LYP functional and 6-31+G(d,p) and 6-311+G(d,p) basis sets have been performed on 4,5-Difluoroanthranilic acid.

These calculations are used to determine the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermodynamic properties. The calculated vibrational frequencies show excellent agreement with the experimental values obtained from IR and Raman spectroscopy, validating the computational model.

DFT calculations also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Fluorination is known to alter these electronic properties, which can influence the pharmacological activity of derivative compounds.

Computational methods are instrumental in modeling the reactivity and potential reaction mechanisms involving 4,5-Difluoroanthranilic acid. By calculating properties like the molecular electrostatic potential (MEP), researchers can predict the sites most susceptible to electrophilic and nucleophilic attack.

The thermodynamic functions of the compound, including heat capacity, entropy, and enthalpy, have been calculated using DFT. This information is vital for understanding the energetics of reactions where 4,5-Difluoroanthranilic acid is a reactant or product. While specific reaction mechanism modeling for this exact molecule was not detailed in the provided sources, the fundamental data obtained from DFT calculations provides a solid foundation for such future investigations. These theoretical approaches are crucial for designing novel synthetic pathways and for understanding the molecule's behavior in biological systems.

Emergent Research Directions and Future Perspectives in 4,5 Difluoroanthranilic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional multi-step synthesis of 4,5-Difluoroanthranilic acid can be complex and often relies on harsh reagents and expensive starting materials, presenting challenges for large-scale and environmentally friendly production. Consequently, a significant area of emergent research is the development of novel and sustainable synthetic routes that are more efficient, cost-effective, and adhere to the principles of green chemistry.

Current research efforts are exploring several promising avenues:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of fluorinated compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved safety, and reduced waste generation. The application of flow chemistry to the synthesis of 4,5-Difluoroanthranilic acid could enable a safer and more scalable production process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalytic methods can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. Research into enzymes that can catalyze the synthesis of fluorinated aromatic compounds, such as fluorinases or engineered transaminases, could pave the way for the biocatalytic production of 4,5-Difluoroanthranilic acid and its derivatives.

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules. The development of catalysts that can selectively introduce fluorine atoms or an amino group onto an aromatic ring could provide a more direct and atom-economical route to 4,5-Difluoroanthranilic acid, avoiding the need for pre-functionalized starting materials.

Synthesis StrategyPotential Advantages
Flow Chemistry Improved safety, scalability, higher yields, and reduced waste.
Biocatalysis High selectivity, mild reaction conditions, and reduced environmental impact.
Catalytic C-H Functionalization Increased atom economy and more direct synthetic routes.

Exploration of Expanded Synthetic Applications

While 4,5-Difluoroanthranilic acid is a known precursor for certain bioactive molecules, its full potential as a versatile building block is yet to be fully realized. Future research is expected to significantly broaden its applications in various fields.

Medicinal Chemistry: Anthranilic acid and its derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous compounds with diverse biological activities. The difluoro substitution pattern in 4,5-Difluoroanthranilic acid can enhance the pharmacological properties of the resulting molecules.

Kinase Inhibitors: Many kinase inhibitors are based on the anthranilic acid scaffold. The fluorine atoms in 4,5-Difluoroanthranilic acid can form favorable interactions with the kinase active site, potentially leading to more potent and selective inhibitors for the treatment of cancer and other diseases.

Synthesis of Heterocycles: Anthranilic acid is a key starting material for the synthesis of various heterocyclic compounds, such as quinazolinones, which exhibit a wide range of biological activities. The use of 4,5-Difluoroanthranilic acid in these syntheses can lead to novel fluorinated heterocycles with potentially improved therapeutic properties.

Agrochemicals: The introduction of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability.

Insecticides and Herbicides: Fluorinated anthranilic diamides have been shown to possess potent insecticidal activity. The unique substitution pattern of 4,5-Difluoroanthranilic acid could be exploited to develop new and effective insecticides or herbicides with improved environmental profiles.

Materials Science: The electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science. While specific applications of 4,5-Difluoroanthranilic acid in this area are still emerging, its derivatives could find use in:

Organic Electronics: The electron-withdrawing nature of fluorine atoms can influence the electronic properties of organic molecules. Derivatives of 4,5-Difluoroanthranilic acid could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Advanced Computational Design for Targeted Derivative Synthesis

The rational design of molecules with desired properties can be significantly accelerated by using advanced computational methods. In the context of 4,5-Difluoroanthranilic acid, in silico techniques are poised to play a crucial role in the targeted synthesis of novel derivatives.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of 4,5-Difluoroanthranilic acid derivatives to a specific biological target, such as a kinase or an enzyme. This allows for the prioritization of synthetic targets with the highest likelihood of biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of 4,5-Difluoroanthranilic acid, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure and reactivity of 4,5-Difluoroanthranilic acid and its derivatives. This knowledge can be used to predict reaction outcomes and design more efficient synthetic routes.

Computational MethodApplication in 4,5-Difluoroanthranilic Acid Chemistry
Molecular Docking Predicting binding modes and affinities to biological targets.
QSAR Predicting the biological activity of novel derivatives.
DFT Calculations Understanding electronic properties and predicting reactivity.

The continued exploration of these emergent research directions will undoubtedly unlock the full potential of 4,5-Difluoroanthranilic acid as a valuable building block in the development of new medicines, agrochemicals, and advanced materials. The synergy between sustainable synthesis, expanded applications, and computational design will be crucial in driving innovation in this exciting area of fluorine chemistry.

Q & A

Q. What are the common synthetic routes for 4,5-Difluoroanthranilic acid, and how do reaction conditions affect the synthesis?

4,5-Difluoroanthranilic acid is synthesized via the Ullmann reaction or arylation methods . In the Ullmann approach, 4,5-dimethoxy-chlorobenzoic acid reacts with o-halogenbenzoic acid using copper or copper(II) oxide catalysts. Solvents like N-amyl alcohol or DMF significantly influence reaction efficiency, with solvent-free conditions also being viable . For arylation, 4,5-dimethoxyanthranilic acid is coupled with o-halogenbenzoic acid under similar catalytic conditions. Optimization of solvent choice (e.g., polar aprotic vs. non-polar) and catalyst loading is critical for maximizing yield and minimizing side products .

Q. How can the structure and purity of 4,5-Difluoroanthranilic acid be characterized experimentally?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 19^{19}F NMR to confirm the positions of fluorine substituents and the amino group. The absence of extraneous peaks ensures purity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity via reverse-phase HPLC with UV detection (λ = 254 nm). A retention time matching the standard and >95% peak area indicates high purity.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 173.12 (C7_7H5_5F2_2NO2_2) .

Q. What are the key stability considerations for handling and storing 4,5-Difluoroanthranilic acid?

The compound is stable under recommended storage conditions (dry, 2–8°C, inert atmosphere). However, it is incompatible with strong acids/alkalis and oxidizing/reducing agents , which may induce decomposition. Hazardous decomposition products (e.g., toxic fumes) can form under extreme conditions like combustion .

Advanced Research Questions

Q. How do fluorine substituents at the 4,5-positions influence the chemical reactivity compared to non-fluorinated anthranilic acids?

The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) and stabilizes intermediates in electrophilic substitution reactions. Comparative studies with analogs like 2-amino-4-bromo-3,5-difluorobenzoic acid show that fluorine enhances resistance to enzymatic degradation in biological assays, likely due to reduced electron density at the aromatic ring .

Q. What strategies can resolve contradictions in reported biological activity data for 4,5-Difluoroanthranilic acid derivatives?

  • Dose-Response Analysis : Use in vitro models (e.g., enzyme inhibition assays) to establish dose-dependent effects.
  • Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to discrepancies between in vitro and in vivo results.
  • Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2), reconciling divergent activity reports .

Q. How can the environmental fate of 4,5-Difluoroanthranilic acid be assessed, given its fluorinated structure?

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation products via HPLC-MS. Fluorine substituents typically reduce photolytic degradation rates.
  • Bioaccumulation Potential : Use logP calculations (predicted logP = 1.52) and zebrafish embryo models to assess bioaccumulation. Fluorinated analogs often exhibit persistence in aquatic systems due to C-F bond stability .

Q. What methodologies optimize the regioselectivity of derivatization reactions involving 4,5-Difluoroanthranilic acid?

  • Protecting Group Strategies : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct electrophilic attacks to the fluorine-substituted positions.
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the aromatic ring. Copper(I) iodide improves yields in Ullmann-type couplings for N-aryl derivatives .

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